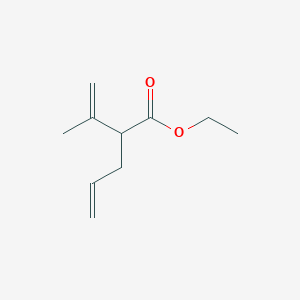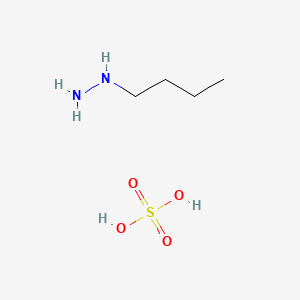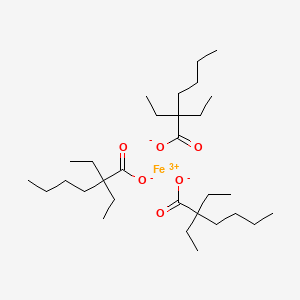
Iron(3+) tris(2,2-diethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(3+) tris(2,2-diethylhexanoate) is a coordination compound where iron is in the +3 oxidation state and is coordinated by three 2,2-diethylhexanoate ligands. This compound is part of a broader class of metal carboxylates, which are known for their versatility in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(3+) tris(2,2-diethylhexanoate) can be synthesized through the reaction of iron(III) chloride with 2,2-diethylhexanoic acid in the presence of a base. The reaction typically proceeds as follows:
FeCl3+3C8H16O2→Fe(C8H16O2)3+3HCl
The reaction is usually carried out in an organic solvent such as toluene or hexane, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of Iron(3+) tris(2,2-diethylhexanoate) often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Iron(3+) tris(2,2-diethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, where it can be reduced to iron(II) or further oxidized.
Substitution: The carboxylate ligands can be substituted by other ligands, such as phosphines or amines.
Coordination: The compound can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions often use reagents like triphenylphosphine or pyridine.
Coordination: Coordination reactions typically involve the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Products include iron(II) or iron(IV) species.
Substitution: Products are new iron complexes with different ligands.
Coordination: Products are coordination complexes with varied structural properties.
Scientific Research Applications
Iron(3+) tris(2,2-diethylhexanoate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and polymerization reactions.
Biology: Investigated for its potential role in biological systems, including as a model for iron-containing enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of coatings, adhesives, and as a stabilizer in plastics.
Mechanism of Action
The mechanism by which Iron(3+) tris(2,2-diethylhexanoate) exerts its effects involves the coordination of the iron center with various substrates. The iron center can undergo redox reactions, facilitating electron transfer processes. The carboxylate ligands stabilize the iron center and modulate its reactivity. Molecular targets include organic molecules and other metal ions, with pathways involving coordination and redox chemistry.
Comparison with Similar Compounds
Similar Compounds
Iron(3+) tris(acetylacetonate): Another iron(III) coordination compound with acetylacetonate ligands.
Iron(3+) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar structure but with different carboxylate ligands.
Iron(3+) tris(2,2-bipyridine-1,1-dioxide): A high-spin iron(III) compound with bipyridine ligands.
Uniqueness
Iron(3+) tris(2,2-diethylhexanoate) is unique due to its specific ligand structure, which imparts distinct solubility, stability, and reactivity properties. The 2,2-diethylhexanoate ligands provide steric hindrance, influencing the compound’s coordination chemistry and making it suitable for specific applications in catalysis and material science.
Properties
CAS No. |
68958-52-1 |
|---|---|
Molecular Formula |
C30H57FeO6 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
2,2-diethylhexanoate;iron(3+) |
InChI |
InChI=1S/3C10H20O2.Fe/c3*1-4-7-8-10(5-2,6-3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |
InChI Key |
OHWGRJKUIJTYCN-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)(CC)C(=O)[O-].CCCCC(CC)(CC)C(=O)[O-].CCCCC(CC)(CC)C(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


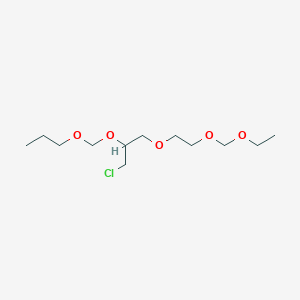
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)
![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
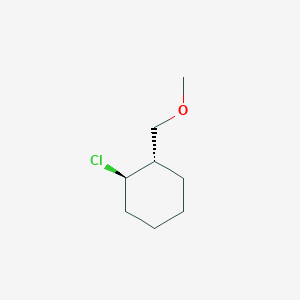
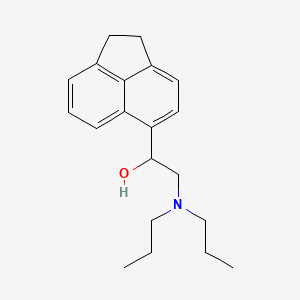
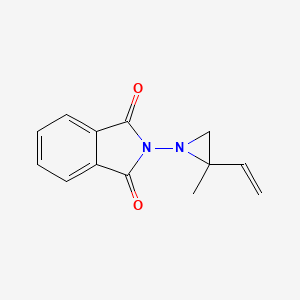

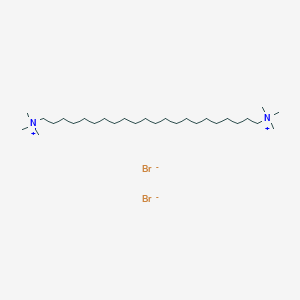
![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)
![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)

